tert-butyl 3,5-dimethylbenzoate

Description

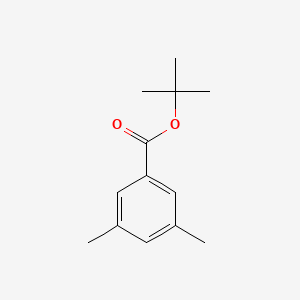

tert-Butyl 3,5-dimethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with methyl groups at the 3- and 5-positions and a tert-butyl ester group at the 1-position. The tert-butyl group confers steric bulk, influencing the compound’s reactivity, solubility, and stability.

Properties

IUPAC Name |

tert-butyl 3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)12(14)15-13(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRDLEJQPFXBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3,5-dimethylbenzoate can be synthesized through the esterification of 3,5-dimethylbenzoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

Reduction: 3,5-dimethylbenzyl alcohol.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Tert-butyl 3,5-dimethylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dimethylbenzoate involves its interaction with various molecular targets and pathways In oxidation reactions, the ester group is typically the site of attack by oxidizing agents, leading to the formation of carboxylic acids or ketones In reduction reactions, the ester group is reduced to an alcohol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Trimethylsilyl)ethyl 3,5-Dimethylbenzoate (Compound 2)

- Structural Differences : Replaces the tert-butyl ester with a trimethylsilylethyl group.

- Reactivity : The trimethylsilyl (TMS) group enhances hydrolytic stability under acidic conditions but is susceptible to fluoride ion-mediated cleavage. In contrast, the tert-butyl ester resists hydrolysis under basic conditions due to steric hindrance .

- Applications : The TMS group is often used in protective strategies for sensitive functionalities, whereas tert-butyl esters are preferred in peptide synthesis and drug intermediates .

tert-Butyl 3,5-Dinitrobenzoate

- Structural Differences : Nitro groups at the 3- and 5-positions instead of methyl groups.

- Reactivity : Nitro groups are strongly electron-withdrawing, increasing the electrophilicity of the ester carbonyl and making it more reactive toward nucleophilic attack compared to the electron-donating methyl groups in tert-butyl 3,5-dimethylbenzoate. This difference impacts solubility (nitro derivatives are less lipophilic) and stability (nitro compounds may decompose under reducing conditions) .

- Applications : Nitro-substituted benzoates are intermediates in explosives or dye synthesis, whereas methyl-substituted derivatives are more common in medicinal chemistry .

Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxy-benzyl)amino]benzoate

- Structural Differences: Features a tert-butyl-substituted phenolic moiety and an ethyl ester.

- This compound’s amino-ester hybrid structure allows for hydrogen bonding, influencing crystal packing and solubility in polar solvents .

- Applications : Such hybrids are explored in coordination chemistry (e.g., metal complexes) and materials science, unlike the simpler this compound, which is more commonly used in synthetic intermediates .

Pd(C₈H₁₀N)(C₂H₈N₂) (Palladium Complex with 3,5-Dimethylbenzoate)

- Structural Role: The 3,5-dimethylbenzoate acts as a counterion.

- Applications : Methyl-substituted benzoates stabilize ionic complexes in catalysis, while tert-butyl variants might hinder coordination due to steric effects .

Data Table: Key Comparisons

| Compound | Substituents (Positions) | Ester Group | Key Properties | Applications | References |

|---|---|---|---|---|---|

| This compound | Methyl (3,5), tert-butyl (1) | tert-butyl | High steric hindrance, hydrolytically stable in base | Protecting groups, agrochemicals | |

| 2-(Trimethylsilyl)ethyl 3,5-dimethylbenzoate | Methyl (3,5), TMS-ethyl (1) | TMS-ethyl | Acid-stable, cleaved by fluoride ions | Sensitive synthesis intermediates | |

| tert-Butyl 3,5-dinitrobenzoate | Nitro (3,5), tert-butyl (1) | tert-butyl | Electrophilic ester, polar, thermally unstable | Explosives, dyes | |

| Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzyl)amino]benzoate | tert-Butyl (phenolic), ethyl (1) | ethyl | Steric hindrance on phenol, hydrogen-bonding capability | Metal complexes, materials science | |

| Pd(C₈H₁₀N)(C₂H₈N₂) | Methyl (3,5) | N/A (counterion) | Stabilizes crystal lattice via H-bonding | Catalysis, crystallography |

Research Findings and Trends

- Steric vs. Electronic Effects: The tert-butyl group in this compound prioritizes steric protection over electronic modulation, unlike nitro or amino derivatives, which alter reactivity through electronic effects .

- Biological Relevance: Methyl and tert-butyl substituents are favored in agrochemicals (e.g., tebufenozide) for their balance of stability and bioavailability, whereas nitro groups are avoided due to toxicity concerns .

- Crystallography : Methyl-substituted benzoates facilitate ordered crystal packing (e.g., in palladium complexes), while bulkier tert-butyl analogs may yield less predictable structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.